3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound characterized by its unique molecular structure. This compound features a cyclohex-2-en-1-one ring substituted with a 4-fluoro-2-nitrophenyl group and a 5,5-dimethyl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the 4-fluoro-2-nitrophenylamine precursor. This precursor can be synthesized through nitration and subsequent fluorination reactions. The cyclohex-2-en-1-one ring is then formed through a cyclization reaction, often using strong acids or bases as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or recrystallization, are employed to achieve high purity levels. The use of automated systems and real-time monitoring can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted cyclohexenones.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.
Biology: In biological research, 3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets can lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. The nitro group and the fluorine atom play crucial roles in its reactivity, influencing its binding affinity to biological receptors. The compound may modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
3-[(4-Methyl-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
3-[(4-Chloro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
3-[(4-Bromo-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Uniqueness: Compared to its analogs, 3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one stands out due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. This fluorine atom enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3-(4-fluoro-2-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-14(2)7-10(6-11(18)8-14)16-12-4-3-9(15)5-13(12)17(19)20/h3-6,16H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDNTKCWUSDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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